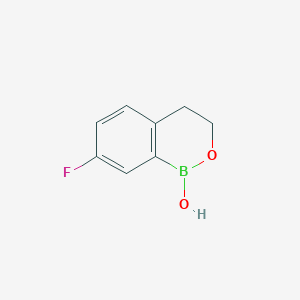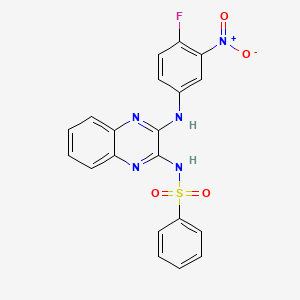
N-(3-((4-fluoro-3-nitrophenyl)amino)quinoxalin-2-yl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-((4-fluoro-3-nitrophenyl)amino)quinoxalin-2-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H14FN5O4S and its molecular weight is 439.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Inhibition of Kynurenine 3-Hydroxylase
N-(3-((4-fluoro-3-nitrophenyl)amino)quinoxalin-2-yl)benzenesulfonamide derivatives have been synthesized and evaluated as high-affinity inhibitors of kynurenine 3-hydroxylase. This enzyme plays a crucial role in the kynurenine pathway, which is involved in neurodegenerative diseases. Inhibitors like these can potentially be used to prevent neuronal injury by blocking the pathway and increasing the concentration of neuroprotective kynurenic acid in the brain. This approach has been demonstrated through the synthesis and biochemical evaluation of various sulfonamide derivatives, indicating the potential for detailed investigation into the pathophysiological role of the kynurenine pathway following neuronal injury (Röver et al., 1997).
Pro-apoptotic Effects in Cancer Cells
Sulfonamide derivatives, including this compound, have shown significant pro-apoptotic effects in various cancer cell lines. These compounds have been synthesized and their structure-activity relationships explored to understand how they can activate apoptotic genes through the activation of p38/ERK phosphorylation. This mechanism suggests a potential therapeutic application in treating cancer by inducing apoptosis in cancer cells (Cumaoğlu et al., 2015).
Neuroprotective Potential
The neuroprotective potential of quinoxaline derivatives, similar in structure to this compound, has been researched, particularly in the context of cerebral ischemia. Compounds like 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline have been shown to protect against global ischemia, indicating the possibility of using similar quinoxaline-based sulfonamides as neuroprotectants. This research provides a foundation for exploring the neuroprotective effects of such compounds in more detail, offering potential pathways for therapeutic intervention in neurodegenerative diseases (Sheardown et al., 1990).
作用機序
Target of Action
The primary target of N-(3-((4-fluoro-3-nitrophenyl)amino)quinoxalin-2-yl)benzenesulfonamide, also known as N-{3-[(4-fluoro-3-nitrophenyl)amino]quinoxalin-2-yl}benzenesulfonamide, is the scavenger receptor cysteine-rich domain 5 (SRCR5) of CD163 . CD163 is a cell surface receptor specific for Porcine Reproductive and Respiratory Syndrome Virus (PRRSV) infection .
Mode of Action
This compound significantly inhibits the interaction between the PRRSV glycoprotein (GP2a or GP4) and the CD163-SRCR5 domain . This inhibition blocks the PRRSV-CD163 interaction, preventing the virus from infecting the cells .
Biochemical Pathways
The affected pathway is the PRRSV infection pathway. By inhibiting the interaction between the PRRSV glycoprotein and the CD163-SRCR5 domain, the compound prevents the virus from entering the cells, thereby blocking the infection pathway .
Pharmacokinetics
The compound has been shown to inhibit prrsv infection in a dose-dependent manner , suggesting that it is bioavailable and can reach its target in the body.
特性
IUPAC Name |
N-[3-(4-fluoro-3-nitroanilino)quinoxalin-2-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FN5O4S/c21-15-11-10-13(12-18(15)26(27)28)22-19-20(24-17-9-5-4-8-16(17)23-19)25-31(29,30)14-6-2-1-3-7-14/h1-12H,(H,22,23)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMTMHSVGPVLNGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC(=C(C=C4)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FN5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(benzo[d]oxazol-2-ylthio)-1-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B3011316.png)
![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B3011318.png)
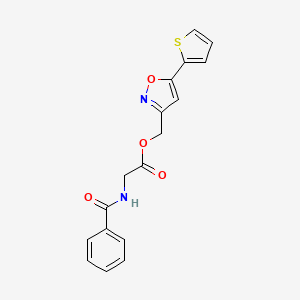

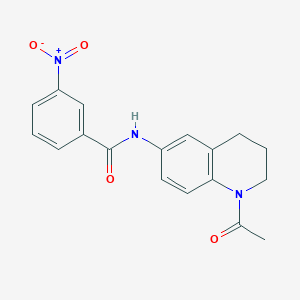
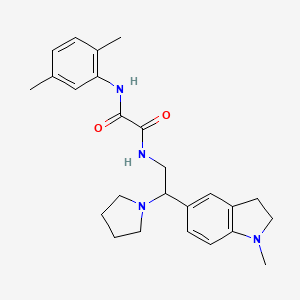
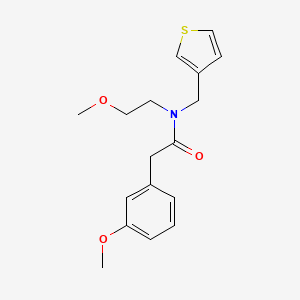
![4-({2-[(Tert-butoxycarbonyl)amino]-2-carboxyethyl}sulfanyl)butanoic acid](/img/structure/B3011330.png)
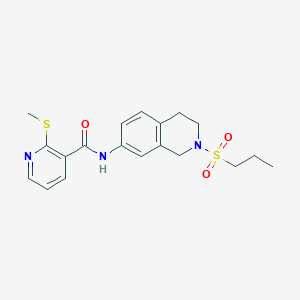
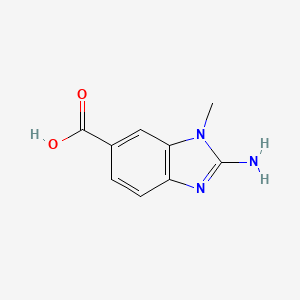
![4-Fluorophenyl 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl sulfide](/img/structure/B3011334.png)

![5-Chloro-4-piperazin-1-yl-7H-pyrrolo[2,3-d]pyrimidine;dihydrochloride](/img/structure/B3011337.png)
